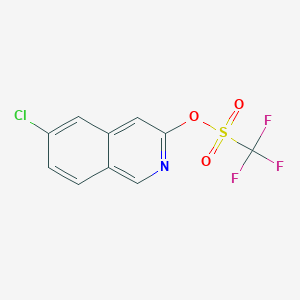
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate
概要
説明
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C10H5ClF3NO3S It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a 6-chloroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate typically involves the reaction of 6-chloroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
科学的研究の応用
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate involves its reactivity with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to interact with nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures .
類似化合物との比較
Similar Compounds
Isoquinolin-3-yl trifluoromethanesulfonate: Similar in structure but without the chlorine atom at the 6-position.
3-aminoisoquinolines: Compounds with an amino group instead of the trifluoromethanesulfonate group.
1-chloroisoquinolines: Compounds with a chlorine atom at the 1-position instead of the 6-position.
Uniqueness
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate is unique due to the presence of both the chlorine atom and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in chemical synthesis and research .
特性
分子式 |
C10H5ClF3NO3S |
|---|---|
分子量 |
311.67 g/mol |
IUPAC名 |
(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5ClF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChIキー |
OJRLBAIXHAMIGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
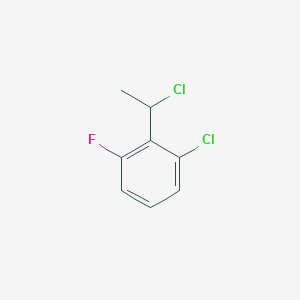

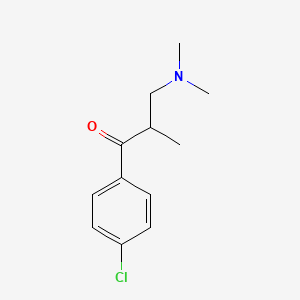
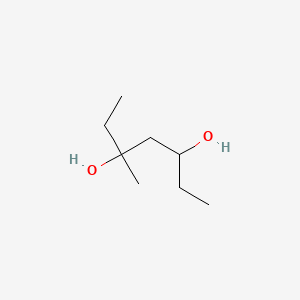

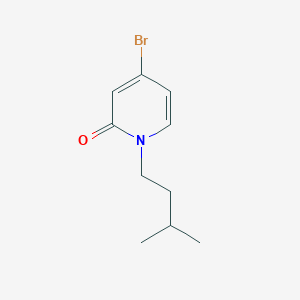
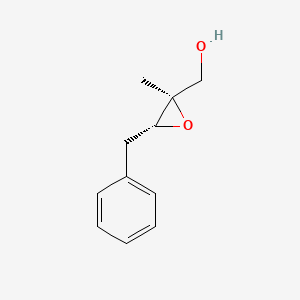
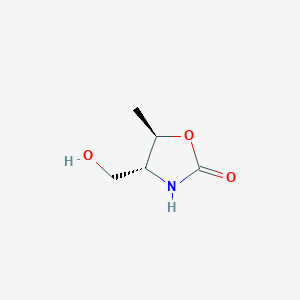
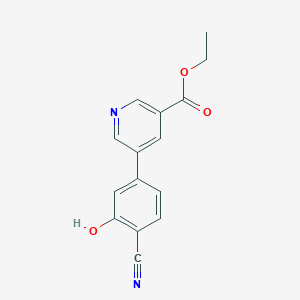

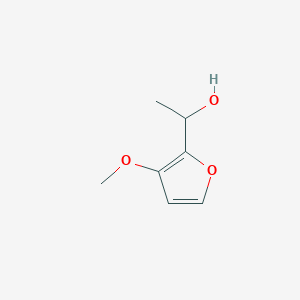
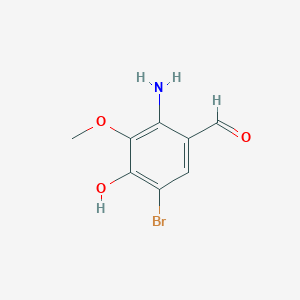
![(S)-4-[2-(4-amino-phenyl)-ethyl]-4,5-dihydro-oxazol-2-ylamine](/img/structure/B8353983.png)

